molecular formula C10H8Cl2N2O2 B1589153 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione CAS No. 27387-90-2

3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione

Cat. No. B1589153
CAS RN: 27387-90-2
M. Wt: 259.09 g/mol
InChI Key: JFMOAIVHTYQOKA-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione (DCPMID) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in a variety of areas. DCPMID is a member of the imidazolidine-2,4-dione family, which is composed of compounds with a five-membered ring containing two nitrogen atoms and two oxygen atoms. DCPMID has been used in a range of scientific research applications, and is of particular interest due to its unique properties and potential for use in laboratory experiments.

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

  • Anticancer Activity : A compound structurally related to 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione demonstrated promising in vitro anticancer properties. This was evident in human breast adenocarcinoma cell lines (MCF-7), highlighting its potential in cancer treatment research (Uwabagira & Sarojini, 2019).
  • Anti-inflammatory Activity : The same compound also exhibited significant anti-inflammatory effects, as assessed by in vitro studies, indicating its utility in developing new anti-inflammatory drugs (Uwabagira & Sarojini, 2019).

Antimicrobial and Antibacterial Applications

  • Synthesis and Antimicrobial Activity : Studies on compounds similar to 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione revealed their synthesis and antimicrobial in vitro activities, suggesting potential use in developing new antimicrobial agents (Albuquerque et al., 1999).

Applications in Tuberculosis Research

  • Antitubercular Properties : Research on analogues of 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione showed significant activity against Mycobacterium tuberculosis, offering insights into potential tuberculosis treatments (Samala et al., 2014).

Enzyme Inhibition Studies

  • Chymase Inhibition : Derivatives of 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione have been found to inhibit human heart chymase, an enzyme involved in cardiovascular diseases, suggesting their potential in developing cardiovascular therapeutics (Niwata et al., 1997).

Electrochemical Properties

  • Electrochemical Studies : The electrochemical properties of related compounds have been investigated, revealing insights into their potential applications in various chemical and industrial processes (Pospíšil et al., 1999).

Chemical Reactivity and Stability

  • Reactivity with Organometallic Reagents : The reaction of compounds similar to 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione with Grignard reagents has been studied, providing valuable information on their chemical reactivity and potential applications in synthetic chemistry (Akeng'a & Read, 2005).

Antimicrobial Activity in Heteroaryl Derivatives

  • Heteroaryl Thiazolidine-2,4-diones : The synthesis of compounds involving thiazolidine-2,4-dione and their antimicrobial activities against various microorganisms have been explored, indicating their potential in antimicrobial drug development (Ibrahim et al., 2011).

properties

IUPAC Name

3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-13-5-9(15)14(10(13)16)8-3-6(11)2-7(12)4-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMOAIVHTYQOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475451
Record name 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione

CAS RN

27387-90-2
Record name 3-(3,5-Dichlorophenyl)-1-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SB Tran, BD Maxwell, SY Chen… - Journal of Labelled …, 2009 - Wiley Online Library
Radiolabelled drug lead candidate leukocyte function‐associated antigen 1 antagonist [ 14 C]spyrocyclic hydantoin: 5‐(((5S,9R)‐9‐(4‐[ 14 C]‐cyanophenyl)‐3‐(3,5‐dichlorophenyl)‐1‐…

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